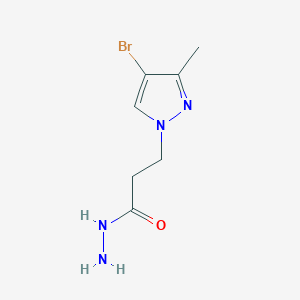

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide

Description

3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide is a hydrazide derivative featuring a 4-bromo-3-methyl-substituted pyrazole core linked to a propanehydrazide moiety. Its molecular formula is C₁₉H₂₃BrClN₅O, with an average molecular mass of 452.781 Da (monoisotopic mass: 451.07745) . The compound’s structure includes a pyrazole ring substituted with bromine (at position 4) and a methyl group (at position 3), which contribute to its steric and electronic properties.

Properties

IUPAC Name |

3-(4-bromo-3-methylpyrazol-1-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN4O/c1-5-6(8)4-12(11-5)3-2-7(13)10-9/h4H,2-3,9H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMKUEMXLAFNKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)CCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.

Bromination and Methylation: The pyrazole ring is then brominated and methylated to introduce the bromo and methyl groups at the desired positions.

Attachment of the Propanehydrazide Moiety: The final step involves the reaction of the substituted pyrazole with a suitable hydrazide derivative to form the propanehydrazide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromo group to other functional groups.

Substitution: The bromo group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromine and DMSO under oxygen.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Chemical Characteristics

The compound has the molecular formula and features a pyrazole ring with a hydrazide functional group. Its structure is significant for its biological activity and utility in chemical applications. The presence of bromine and methyl groups on the pyrazole ring enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide has been investigated for its potential therapeutic properties:

- Antibacterial Activity : Research indicates that compounds with hydrazide functionalities exhibit antibacterial properties. This compound may serve as a lead structure for developing new antibiotics.

- Antifungal Properties : Similar to its antibacterial potential, studies have shown that hydrazides can also demonstrate antifungal activity, making this compound a candidate for further exploration in antifungal drug development.

- Enzyme Inhibition : The compound has been noted for its ability to inhibit liver alcohol dehydrogenase, which could have implications in treating alcohol-related disorders.

Agricultural Applications

The compound's ability to interact with biological systems extends to agricultural applications:

- Pesticides and Herbicides : Given the structural similarities to known agrochemicals, 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide may be explored as a component in the development of new pesticides or herbicides that target specific plant pathogens or pests.

Material Science

The unique chemical structure of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide makes it a valuable building block for synthesizing more complex materials:

- Polymerization : The compound can be utilized in polymer chemistry as a monomer or crosslinking agent, potentially leading to new materials with desirable properties such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of liver alcohol dehydrogenase, affecting the enzyme’s activity . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its function.

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Pyrazole vs. Piperazine Derivatives

- 3-(4-Phenylpiperazin-1-yl)propanehydrazide (3a) : Replaces the pyrazole ring with a piperazine moiety. This substitution reduces halogen-mediated interactions (due to the absence of bromine) but introduces a flexible nitrogen-rich scaffold. Compound 3a exhibits cholinesterase inhibitory activity (yield: 69%, mp: 121–123°C) .

- 3-(4-Methoxyphenylpiperazin-1-yl)propanehydrazide (3c) : Incorporates a methoxy group on the phenyl ring, enhancing lipophilicity. It shows improved yield (81%) and higher melting point (141–143°C) compared to 3a , suggesting stronger intermolecular interactions .

B. Thiazole-Containing Hydrazides

- 5e (Thiazole-nitrobenzylidene derivative) : Features a thiazole ring and a 4-nitrobenzylidene group. The nitro group increases polarity, leading to a high melting point (205–207°C) and moderate cholinesterase inhibition .

- 5g (Thiazole-methylbenzylidene derivative) : Substitution with a methyl group improves yield (95%) and lowers melting point (176–178°C), highlighting the impact of alkyl groups on crystallinity .

C. Indole-Based Hydrazides

- N′-(2,4-Dihydroxybenzylidene)-3-(1H-indol-3-yl)propanehydrazide (3c) : The indole moiety enhances π-π stacking and antioxidant activity. This compound exhibits a high melting point (239–240°C) and strong neuroprotective effects .

D. Xanthine-Thiohydrazides

- 6k and 6l : These derivatives incorporate xanthine and thiohydrazide groups. They demonstrate MAO-B inhibitory activity and reduced neurotoxicity due to lower lipophilicity and dipole moments compared to the bromo-methyl pyrazole compound .

Physicochemical Properties

Key Observations :

- Halogen Effects: The bromine atom in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., cholinesterases) via halogen bonding, a feature absent in non-halogenated analogs like 3a .

- Hydrazide Reactivity : The propanehydrazide group facilitates condensation reactions with aldehydes (e.g., formation of hydrazones), a shared feature across all compared compounds .

Key Insights :

- Piperazine derivatives (e.g., 3a) prioritize enzyme inhibition, while indole-based hydrazides (e.g., 3c) excel in antioxidant activity due to phenolic groups .

Biological Activity

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide is a compound that has garnered attention due to its potential biological activities. This compound, characterized by a pyrazole ring and a hydrazide functional group, presents unique properties that could be harnessed for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide is , with a molecular weight of approximately 246.12 g/mol. The structure features a bromine atom and a methyl group on the pyrazole ring, contributing to its unique chemical behavior.

Structural Overview

| Feature | Description |

|---|---|

| Compound Name | 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide |

| Molecular Formula | C8H12BrN4O |

| Molecular Weight | 246.12 g/mol |

| Functional Groups | Pyrazole ring, hydrazide |

The proposed mechanism of action involves the inhibition of specific enzymes, such as liver alcohol dehydrogenase, which plays a crucial role in metabolizing alcohol in the liver. By inhibiting this enzyme, the compound could potentially influence metabolic pathways related to alcohol consumption and toxicity.

Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial activity of several pyrazole derivatives, including 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, with varying effectiveness depending on the bacterial strain tested.

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of the compound against common fungal pathogens. Results indicated moderate antifungal activity, suggesting potential therapeutic applications in treating fungal infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide, it is useful to compare it with other related compounds:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 4-Bromo-1H-pyrazole | C3H4BrN2 | Moderate antibacterial activity |

| 5-(2-bromophenyl)-2-hydroxy-N'-phenylpropanohydrazide | C15H16BrN4O2 | Enhanced solubility and reactivity; strong antibacterial effects |

| 3-(phenyl)-propanohydrazide | C9H12N4O | Used in various biological assays; lower activity compared to target compound |

The unique combination of bromination and hydrazide functionality in 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide may confer distinct pharmacological properties compared to these other compounds.

Q & A

Basic: What synthetic routes are available for 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide, and how can intermediates be optimized?

Answer:

The compound is synthesized via a multi-step approach starting with alkylation of substituted pyrazoles. For example, methyl acrylate can react with 4-bromo-3-methylpyrazole to form methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate, followed by hydrazinolysis with hydrazine hydrate in ethanol under reflux (4–6 hours) to yield the hydrazide . Key intermediates (e.g., methyl propanoate derivatives) should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize side products. Optimization involves adjusting equivalents of hydrazine (5.0 equivalents recommended) and reaction time to maximize yield (reported up to 87% for analogous hydrazides) .

Basic: How is structural confirmation achieved for this compound, and what analytical techniques are critical?

Answer:

Structural confirmation requires a combination of:

- Single-crystal X-ray diffraction : Resolve stereochemistry and validate bond lengths/angles using programs like SHELXL .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy ≤2 ppm .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies protons on the pyrazole ring (δ 2.3–2.5 ppm for methyl groups, δ 7.5–8.0 ppm for aromatic protons) and hydrazide NH signals (δ 9.0–10.0 ppm) .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Answer:

- Solvent selection : Ethanol or methanol enhances solubility of intermediates; avoid DCM due to volatility.

- Catalyst screening : Triethylamine (1.2 equivalents) accelerates hydrazide formation in refluxing ethanol .

- Temperature control : Maintain reflux temperature (78–80°C) to prevent premature precipitation.

- Workup : Use diethyl ether/petroleum ether for recrystallization to remove unreacted hydrazine . Yield improvements (from 46% to >80%) are achievable by iterative recrystallization and monitoring via TLC (silica gel, UV detection) .

Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity?

Answer:

DFT calculations (e.g., B3LYP/6-31G* basis set) can model:

- Electrostatic potential surfaces : Identify nucleophilic (hydrazide NH) and electrophilic (pyrazole bromine) sites .

- Frontier molecular orbitals (HOMO/LUMO) : Predict charge transfer interactions relevant to biological activity (e.g., antioxidant properties) .

- Thermodynamic stability : Compare optimized geometries with crystallographic data to validate computational models .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. inactive results)?

Answer:

- Assay validation : Cross-test using multiple methods (DPPH radical scavenging, FRAP, and ORAC) to confirm antioxidant activity .

- Dose-response analysis : Ensure linearity in IC₅₀ calculations (e.g., 10–100 µM range) and compare with positive controls (ascorbic acid) .

- Structural analogs : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate substituent effects. For inactive analogs, assess solubility (logP via HPLC) to rule out bioavailability issues .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data with overlapping lattices .

- Disorder modeling : For flexible propanehydrazide chains, apply PART/SUMP restraints and anisotropic displacement parameters (ADPs) .

- High-resolution data : Collect at low temperature (100 K) to minimize thermal motion artifacts. R-factor targets: R₁ < 0.05 for I > 2σ(I) .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Answer:

- Pyrazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance electrophilicity and binding to target proteins .

- Hydrazide substituents : Replace propanehydrazide with aromatic hydrazides (e.g., benzylidene) to improve π-π stacking in enzyme active sites .

- Bioisosteric replacement : Substitute bromine with iodine for heavier atom effects in X-ray crystallography or radioimaging studies .

Advanced: What methodologies validate the stability of this compound under physiological conditions?

Answer:

- pH stability studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24–48 hours. Monitor degradation via HPLC .

- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and polymorph transitions.

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax ~250–300 nm) under accelerated light exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.